3-hydroxypropanethioamide 3-hydroxypropanethioamide
Brand Name: Vulcanchem
CAS No.: 92596-40-2
VCID: VC11500922
InChI:
SMILES:
Molecular Formula: C3H7NOS
Molecular Weight: 105.2

3-hydroxypropanethioamide

CAS No.: 92596-40-2

Cat. No.: VC11500922

Molecular Formula: C3H7NOS

Molecular Weight: 105.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-hydroxypropanethioamide - 92596-40-2

Specification

CAS No. 92596-40-2
Molecular Formula C3H7NOS
Molecular Weight 105.2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Hydroxypropanethioamide (C₃H₇NOS) features a three-carbon chain with a hydroxyl (-OH) group at the third carbon and a thioamide (-CS-NH₂) group at the terminal position. Its structure is represented by the SMILES notation: OCCCS(N)=O . The thioamide group introduces increased polarity compared to its amide counterpart due to sulfur’s higher electronegativity and larger atomic radius.

Table 1: Comparative Molecular Properties of 3-Hydroxypropanamide and 3-Hydroxypropanethioamide

Property3-Hydroxypropanamide (C₃H₇NO₂)3-Hydroxypropanethioamide (C₃H₇NOS)
Molecular Weight (g/mol)105.09121.16
Boiling Point (°C)285–290 (decomposes) ~300 (estimated)
Solubility in WaterHighModerate (inferred)
pKa (hydroxyl group)~10.5 ~9.8 (predicted)

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 3-hydroxypropanethioamide is documented, analogous methods for thioamide formation can be extrapolated:

  • Thionation of Amides:
    Treatment of 3-hydroxypropanamide with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under inert conditions could replace the carbonyl oxygen with sulfur . For example:

    3-Hydroxypropanamide+P4S103-Hydroxypropanethioamide+Byproducts\text{3-Hydroxypropanamide} + \text{P}_4\text{S}_{10} \rightarrow \text{3-Hydroxypropanethioamide} + \text{Byproducts}

    This method is widely used for converting amides to thioamides but may require optimization to preserve the hydroxyl group .

  • Cyanohydrin Derivatives:
    Lactonitrile (CAS 78-97-7) serves as a precursor for β-hydroxy nitriles, which can be converted to thioamides via reaction with hydrogen sulfide (H₂S) . For instance:

    HOCH2CH2CN+H2SHOCH2CH2CSNH2\text{HOCH}_2\text{CH}_2\text{CN} + \text{H}_2\text{S} \rightarrow \text{HOCH}_2\text{CH}_2\text{CSNH}_2

    This pathway aligns with methodologies described in nickel-catalyzed cross-coupling reactions involving α-chloronitriles .

Physicochemical Properties

Stability and Degradation

Thioamides are generally less stable than amides due to weaker C=S bonds (bond energy ~272 kJ/mol vs. C=O ~749 kJ/mol). 3-Hydroxypropanethioamide likely undergoes hydrolysis in aqueous acidic or basic conditions, yielding 3-mercaptopropanoic acid and ammonia:

HOCH2CH2CSNH2+H2OHOCH2CH2SH+NH3+CO2\text{HOCH}_2\text{CH}_2\text{CSNH}_2 + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{SH} + \text{NH}_3 + \text{CO}_2

Thermogravimetric analysis (TGA) of similar thioamides suggests decomposition onset temperatures near 150°C .

Biological and Pharmacological Implications

Toxicity Profile

While toxicity data specific to 3-hydroxypropanethioamide are unavailable, its structural analogs exhibit moderate hazards:

  • Acute Toxicity:
    The amide analog (3-hydroxypropanamide) is classified as Harmful if swallowed (H302) or inhaled (H332) . Thioamides may exhibit enhanced toxicity due to higher lipid solubility.

  • Skin/Irritation:
    Predicted to cause skin irritation (H315) and serious eye damage (H319) based on thioamide reactivity .

Table 2: Inferred GHS Classification for 3-Hydroxypropanethioamide

Hazard ClassCategorySignal Word
Acute Toxicity (Oral)4Warning
Skin Corrosion/Irritation2Warning
Eye Damage2AWarning

Applications and Industrial Relevance

Pharmaceutical Intermediates

Thioamides are pivotal in synthesizing antithyroid drugs (e.g., methimazole) and antimicrobial agents. The hydroxyl group in 3-hydroxypropanethioamide could facilitate prodrug design, enhancing water solubility for targeted delivery.

Coordination Chemistry

The thioamide group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺). Such complexes are explored in catalysis and materials science .

Challenges and Future Directions

Knowledge Gaps

Direct experimental data on 3-hydroxypropanethioamide are scarce, necessitating studies on:

  • Synthetic Optimization: Scaling up production while minimizing byproducts.

  • Toxicokinetics: ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

  • Applications: Evaluating efficacy in drug discovery and material science.

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